Calcein disodium

Bone Histomorphometry Mineralization Dynamics Fluorochrome Labeling

Researchers requiring accurate calcium quantification in biological matrices often face pH-dependent signal drift and nonspecific binding with conventional probes. Calcein disodium (CAS 1945975-98-3) solves this with pH-independent fluorescence (pH 6.5-12) and selective, stoichiometric Ca²⁺ binding. • Bright green fluorescence (Ex/Em ~495/515 nm) enables sensitive EDTA titration of calcium in serum, milk, and tissue homogenates. • The preferred fluorochrome for sequential in vivo bone labeling-delivers unbiased mineral apposition rate (MAR) and mineralizing surface (MS/BS) measurements. • Membrane-impermeant nature ensures accurate liposome leakage assays and cell viability readouts in 3D culture models. Supplied as an orange-red crystalline powder, freely soluble in water, with reliable global logistics for research and analytical laboratories.

Molecular Formula C30H24N2Na2O13
Molecular Weight 666.5 g/mol
CAS No. 1945975-98-3
Cat. No. B8235155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcein disodium
CAS1945975-98-3
Molecular FormulaC30H24N2Na2O13
Molecular Weight666.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C30H26N2O13.2Na/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42;;/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;/q;2*+1/p-2
InChIKeyZPDXOJYVKULICC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcein Disodium (CAS 1945975-98-3): Technical Baseline for Scientific Procurement


Calcein disodium (Oftasceine disodium, CAS 1945975-98-3), a water-soluble fluorescent dye and chelating agent, is a derivative of fluorescein functionalized with iminodiacetic acid groups [1]. It exhibits bright green fluorescence upon binding divalent cations such as calcium, with excitation/emission maxima at approximately 495/515 nm . This compound exists as an orange-red crystalline powder that is freely soluble in water but poorly soluble in organic solvents, a property directly tied to its utility in aqueous biological and analytical applications .

Why Calcein Disodium (CAS 1945975-98-3) Cannot Be Simply Substituted by Generic Fluorescein Dyes or Other Calcium Indicators


Calcein disodium is a specialized fluorescein derivative with four iminodiacetate chelating arms that confer distinct metal-binding selectivity and pH-independent fluorescence properties [1]. Unlike unmodified fluorescein, which exhibits marked pH sensitivity and non-specific interactions, calcein disodium maintains stable fluorescence across the physiological pH range of 6.5 to 12 . Its membrane impermeability distinguishes it from cell-permeable acetoxymethyl (AM) ester analogs, necessitating precise selection based on the intended experimental compartment . Furthermore, compared to alternative calcium indicators such as murexide or arsenazo III, calcein disodium demonstrates superior sensitivity and a well-defined stoichiometric response in complexometric titrations, making it the preferred choice for quantitative calcium determination in complex biological matrices . Substitution with a generic 'fluorescein' or a different calcium indicator risks compromised signal stability, inaccurate quantification, or complete assay failure.

Quantitative Evidence Guide: Calcein Disodium (CAS 1945975-98-3) Performance Versus Comparators


Bone Histomorphometry: Calcein Disodium Enables Accurate Quantification of Mineralizing Surface Versus Tetracycline

In a direct comparative study of fluorochrome labels for bone histomorphometry in rats, calcein provided accurate measurements of mineralizing surface (MS/BS), whereas tetracycline hydrochloride led to a significant underestimation when administered as the second label due to its weak fluorescence [1]. The study found no significant differences in histomorphometric measurements among calcein, alizarin, and xylenol, establishing calcein as a reliable and non-suppressive alternative to tetracycline for sequential bone labeling [1].

Bone Histomorphometry Mineralization Dynamics Fluorochrome Labeling

Cell Viability Assays: Calcein-AM Fluorometric Readout Offers Superior Reproducibility Over MTT and Neutral Red in 3D Epidermal Models

A comparative evaluation of six cytotoxicity assays on reconstructed human epidermis exposed to UVA radiation found that while LD50 values did not significantly differ among methods, the calcein-AM fluorimetric assay demonstrated superior reproducibility and ease of handling compared to neutral red uptake, MTT metabolism, 35S-methionine incorporation, and IL1-alpha release assays [1]. The calcein-AM assay was deemed the better choice for evaluating photoprotective effects of tocopherol emulsions due to its operational simplicity and consistent readouts [1].

Cell Viability Cytotoxicity Assay Reconstructed Epidermis

Calcium Sensing: Calcein Disodium Exhibits Defined Linear Response Range of 0-20 μmol/L Ca²⁺ in Fiber-Optic Sensor Applications

In the development of a fiber-optic calcium ion sensor, the calcein derivative calcein acrylamide (CA) demonstrated a linear fluorescence response to Ca²⁺ in the concentration range of 0-20 μmol/L, with a 1:1 binding stoichiometry within the linear calibration region [1]. This well-defined quantitative relationship enables precise calcium determination in aqueous samples, a capability that generic calcium-sensitive dyes may lack without extensive calibration.

Calcium Sensor Fiber-Optic Fluorometric Detection

Membrane Integrity Studies: Calcein Disodium Serves as a Reliable Hydrophilic Marker with Superior Retention Versus Fluorescein

Calcein disodium is a highly negatively charged, membrane-impermeable fluorescent dye that is retained by viable cells more effectively than fluorescein, carboxyfluorescein, or BCECF . Its fluorescence intensity is reported to be brighter across a variety of mammalian cell types, making it a preferred choice for assessing cell adhesion and membrane integrity . This property is leveraged in liposomal delivery studies where calcein leakage serves as a quantitative indicator of membrane disruption.

Membrane Permeability Drug Delivery Liposome Leakage

Recommended Application Scenarios for Calcein Disodium (CAS 1945975-98-3) Based on Quantitative Evidence


Bone Histomorphometry for Osteoporosis and Bone Anabolic Drug Studies

Calcein disodium is the fluorochrome of choice for sequential in vivo bone labeling to quantify mineral apposition rate (MAR) and mineralizing surface per bone surface (MS/BS). Unlike tetracycline, which underestimates MS/BS when used as a second label, calcein provides accurate, unbiased measurements that are essential for evaluating the efficacy of bone anabolic agents [1].

High-Throughput Cytotoxicity Screening in 3D Tissue Models

For assessing viability in complex 3D cultures or reconstructed epidermal models, calcein-AM-based fluorimetric assays offer superior reproducibility and ease of handling compared to colorimetric methods like MTT or neutral red. This makes calcein disodium (as the hydrolysis product of calcein-AM) the preferred readout for pharmaceutical toxicity screening and cosmetic photoprotection studies [2].

Quantitative Calcium Determination in Biological Fluids via Complexometric Titration

Calcein disodium serves as a highly sensitive and selective fluorescent indicator for EDTA titration of calcium in biological materials, including serum and milk, even in the presence of phosphate interference after appropriate sample preparation. The method yields excellent recovery of added calcium and compares favorably with conventional oxalate precipitation methods [3].

Liposomal Drug Delivery and Membrane Integrity Assays

As a highly water-soluble, membrane-impermeable fluorescent marker, calcein disodium is widely used to monitor liposome leakage and assess the membrane-disrupting activity of peptides or drug delivery vehicles. Its superior retention within intact vesicles compared to fluorescein ensures that measured fluorescence increases accurately reflect membrane permeabilization rather than passive dye efflux .

Technical Documentation Hub

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